Dichloromethylenediphosphonic acid

Descripción

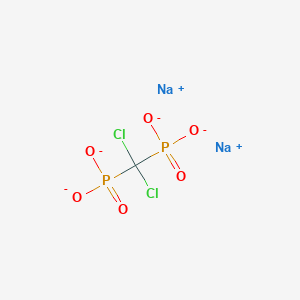

Structure

3D Structure of Parent

Propiedades

Número CAS |

22560-50-5 |

|---|---|

Fórmula molecular |

CH4Cl2NaO6P2 |

Peso molecular |

267.88 g/mol |

Nombre IUPAC |

disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |

InChI |

InChI=1S/CH4Cl2O6P2.Na/c2-1(3,10(4,5)6)11(7,8)9;/h(H2,4,5,6)(H2,7,8,9); |

Clave InChI |

BABBUYLLEOIZKQ-UHFFFAOYSA-N |

SMILES canónico |

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.[Na] |

Otros números CAS |

22560-50-5 |

Pictogramas |

Health Hazard; Environmental Hazard |

Números CAS relacionados |

29329-69-9 |

Sinónimos |

Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |

Origen del producto |

United States |

Foundational & Exploratory

High-Purity Clodronate Disodium (CAS 22560-50-5): A Technical Standard for Macrophage Depletion and Osteoclast Inhibition

Executive Summary

Clodronate disodium (Dichloromethylene diphosphonic acid disodium salt) is a first-generation non-nitrogenous bisphosphonate. While historically utilized for the management of osteolytic bone metastasis and hypercalcemia, its primary utility in contemporary pre-clinical research lies in the selective depletion of macrophages via liposomal encapsulation.

This guide addresses the critical quality attributes (CQAs) required when sourcing CAS 22560-50-5 for experimental use, details the mechanism of action distinct from nitrogen-containing bisphosphonates, and provides a validated protocol for the preparation of liposomal clodronate.

Chemical Identity and Critical Quality Attributes

When sourcing Clodronate Disodium for analytical or in vivo applications, the "purity" metric provided by suppliers often refers to chemical homogeneity but neglects biological contaminants (endotoxins) that can ruin immunological studies.

Table 1: Physicochemical Specifications

| Property | Specification | Relevance |

| CAS Number | 22560-50-5 | Unique identifier for the disodium salt. |

| Formula | CH₂Cl₂Na₂O₆P₂ (often supplied as tetrahydrate) | Verify hydration state for accurate molarity calculations. |

| Molecular Weight | 288.85 g/mol (Anhydrous) | Critical for stoichiometry in liposome encapsulation. |

| Solubility | > 100 mg/mL in Water | High solubility is required for the internal aqueous phase of liposomes. |

| Purity (HPLC) | Impurities may alter encapsulation efficiency. | |

| Endotoxin | < 1 EU/mg | CRITICAL: High endotoxin levels induce systemic inflammation, confounding macrophage depletion results. |

Expert Insight: Many generic suppliers offer "Technical Grade" clodronate. For macrophage depletion studies, you must specify "Cell Culture Grade" or explicitly request a Certificate of Analysis (CoA) verifying low endotoxin levels. Contaminated clodronate will activate macrophages (via TLR4) before killing them, skewing cytokine profiles [1].

Mechanism of Action: The Metabolic Trap

Unlike nitrogen-containing bisphosphonates (e.g., Alendronate) which inhibit farnesyl pyrophosphate synthase, Clodronate acts as a "Trojan Horse" metabolic inhibitor.

The AppCCl₂p Pathway

Because the P-C-P backbone of clodronate closely resembles the P-O-P backbone of pyrophosphate (PPi), it is mistakenly utilized by aminoacyl-tRNA synthetases.

-

Intracellular Entry: Free clodronate does not easily cross cell membranes. It enters osteoclasts via endocytosis or macrophages via phagocytosis of liposomes.

-

Metabolization: It is metabolized into a non-hydrolyzable ATP analog: adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p) .

-

Mitochondrial Blockade: AppCCl₂p inhibits the Adenine Nucleotide Translocase (ANT) in the mitochondrial membrane.

-

Apoptosis: This halts ATP/ADP exchange, causing mitochondrial membrane depolarization and irreversible apoptosis [2].

Figure 1: The metabolic conversion of Clodronate to AppCCl2p, leading to mitochondrial-driven apoptosis.

Application Protocol: Preparation of Clodronate Liposomes

The most common application for CAS 22560-50-5 is the "Van Rooijen Method" for macrophage depletion. This protocol encapsulates the hydrophilic clodronate within the aqueous core of phosphatidylcholine liposomes.

Reagents Required

-

Clodronate Disodium Salt (CAS 22560-50-5)

-

Phosphatidylcholine (PC) - usually from egg or soy

-

Cholesterol (stabilizes the bilayer)

-

Chloroform (for lipid dissolution)

-

Argon or Nitrogen gas stream

Step-by-Step Methodology

Phase 1: Lipid Film Formation

-

Dissolve 86 mg Phosphatidylcholine and 8 mg Cholesterol in 10 mL of chloroform in a round-bottom flask.

-

Evaporation: Remove chloroform using a rotary evaporator (Rotavap) at 37°C under vacuum.

-

Result: A thin, uniform lipid film should form on the glass wall.

-

Troubleshooting: If the film is uneven, re-dissolve and rotate faster during evaporation.

-

Phase 2: Hydration and Encapsulation

-

Prepare a 0.7 M Clodronate solution in sterile PBS or distilled water. (Dissolve 2.5 g Clodronate in 10 mL water).

-

Note: The high concentration is vital. Passive encapsulation efficiency is low; a dense gradient ensures sufficient drug loading per liposome.

-

-

Add 10 mL of the Clodronate solution to the lipid film.

-

Agitation: Gently shake or rotate the flask for 15–30 minutes until the film is completely dispersed. The solution will appear milky.

-

Sonication (Optional): Mild bath sonication can help homogenize the size distribution, but avoid overheating.

Phase 3: Purification (Crucial Step)

Free clodronate is extremely rapidly cleared by the kidneys (half-life ~15 mins) and is non-toxic to non-phagocytic cells. However, injecting high-molarity free clodronate can cause renal stress.

-

Centrifugation: Spin the suspension at 10,000 x g for 15 minutes (or 20,000 x g for 30 mins for smaller liposomes).

-

Wash: Decant the supernatant (containing free clodronate) and resuspend the pellet in sterile PBS.

-

Repeat: Perform this wash step at least 3 times.

-

Final Resuspension: Resuspend in 4 mL sterile PBS for a final concentration suitable for injection.

Figure 2: Workflow for the preparation of Clodronate-encapsulated liposomes (Van Rooijen method).

Experimental Validation & Controls

When using Clodronate liposomes, proper controls are mandatory to prove that observed effects are due to macrophage depletion and not the liposomal vehicle itself.

Control Groups

-

PBS Liposomes: Prepare liposomes exactly as above, but hydrate the film with sterile PBS instead of Clodronate solution. This controls for the physical presence of lipid particles.

-

Free Clodronate: Injecting free clodronate (0.7 M) controls for systemic effects of the drug that are not macrophage-mediated (though free clodronate has a very short half-life).

Validation Assays

To confirm depletion, harvest tissue (spleen, liver, or lavage fluid) 24–48 hours post-injection.

-

Flow Cytometry: Stain for F4/80 (mouse) or CD68/CD163 (human/rat). Expect >80% reduction in F4/80+ populations [3].

-

Immunohistochemistry: Tissue sections should show a visual absence of Kupffer cells (liver) or marginal zone macrophages (spleen).

Storage and Stability

-

Powder (CAS 22560-50-5): Store at +4°C or room temperature, desiccated. Stable for >2 years.

-

Liposomal Suspension: Store at +4°C. DO NOT FREEZE. Freezing disrupts the lipid bilayer, causing leakage of the clodronate. Use within 4–6 weeks.

References

-

Pinto, A. et al. (2020). Macrophage depletion using clodronate liposomes: A practical guide. Journal of Immunological Methods.

-

Frith, J. C. et al. (1997). The molecular mechanism of action of the antiresorptive agent clodronate: Evidence for the formation of a metabolite that inhibits bone resorption. Journal of Bone and Mineral Research.

-

Van Rooijen, N. & Sanders, A. (1994). Liposome mediated depletion of macrophages: mechanism of action, preparation of liposomes and applications. Journal of Immunological Methods.

-

PubChem. (n.d.). Clodronate Disodium Compound Summary. National Library of Medicine.

An In-depth Technical Guide to Clodronate Half-life and Biodistribution in Rodent Models

Introduction: The Scientific Imperative for Understanding Clodronate's In Vivo Fate

Clodronate, a first-generation, non-nitrogen-containing bisphosphonate, serves as a critical tool in preclinical research, primarily for its potent anti-resorptive and anti-inflammatory properties.[1][2] Its utility extends from studies of bone metabolism to the selective depletion of macrophages in various disease models.[2][3] A comprehensive understanding of its pharmacokinetic and biodistribution profile in rodent models is paramount for researchers designing experiments that are both effective and reproducible. This guide provides an in-depth analysis of clodronate's half-life and tissue distribution, offering field-proven insights and detailed methodologies for the discerning scientist.

The mechanism of action for clodronate differs from nitrogen-containing bisphosphonates.[2] Intracellularly, it is metabolized into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p).[1][2] This metabolite induces apoptosis in osteoclasts and macrophages, underpinning its therapeutic and experimental applications.[1][2] The efficiency of this process is intrinsically linked to the concentration and residence time of clodronate in target tissues.

Pharmacokinetics of Clodronate in Rodent Models: A Tale of Two Compartments

The pharmacokinetic profile of clodronate is characterized by rapid clearance from the circulation and significant accumulation in bone. While specific half-life values in rodents are not extensively detailed in readily available literature, studies in other species provide valuable context. For instance, in horses, the terminal half-life of clodronate in plasma is approximately 3.32 hours.[4] In humans, the elimination half-life has been reported to be around 2 hours after intravenous infusion.[5] It is reasonable to infer a similarly rapid plasma clearance in rodents. Free clodronate has a short half-life and is swiftly cleared from circulation by the kidneys.[6]

Oral bioavailability of clodronate is notably low, estimated to be around 1-3% of the administered dose.[2] This is a critical consideration for studies employing oral administration routes. Intravenous, intraperitoneal, and subcutaneous injections are therefore more common and provide more consistent systemic exposure.[7]

The Central Role of the Reticuloendothelial System (RES)

Beyond its affinity for bone, clodronate also accumulates in organs rich in macrophages, such as the spleen and liver.[7][8] This accumulation is particularly pronounced after intravenous injection, especially when a hypo-osmotic vehicle is used.[7] The proposed mechanism involves the formation of clodronate complexes with iron from erythrocytes, which are then taken up by macrophages in the spleen and liver.[7][8]

Biodistribution: Mapping Clodronate's Journey Through the Rodent Body

The tissue distribution of clodronate is dominated by its high affinity for hydroxyapatite crystals in the bone.[7] This property is fundamental to its use in treating bone resorption disorders.

Bone: The Primary Reservoir

Autoradiography studies in rats using radiolabeled clodronate have provided detailed insights into its skeletal distribution.[9]

-

High Uptake in Areas of Active Bone Remodeling: The highest concentrations of ¹⁴C-clodronate are found in the primary spongiosa of the distal femoral metaphysis and the cortical bone of the femoral diaphysis.[9]

-

Differential Distribution: Radioactivity in the lumbar vertebra is approximately half of that in the femur.[9] Incorporation is more prominent on the periosteal surface than the endocortical surface of the femoral shaft.[9]

-

Long-Term Retention: Once incorporated into the bone matrix, clodronate exhibits a very long half-life, with no marked decrease in radioactivity observed even after 79 days.[9]

Soft Tissue Distribution: The Macrophage Connection

As mentioned, the spleen and, to a lesser extent, the liver are key sites of soft tissue accumulation for free clodronate.[7][8] This is a critical factor in its use for macrophage depletion. Studies have shown that ¹⁴C-clodronate concentrates in the marginal zone of the mouse spleen, an area rich in macrophages.[8] The uptake by macrophages is thought to be dependent on the formation of an insoluble clodronate-iron complex.[8]

Liposomal Encapsulation: A Paradigm Shift in Biodistribution

Encapsulating clodronate within liposomes dramatically alters its biodistribution profile and is the preferred method for targeted macrophage depletion.[2][10]

-

Enhanced Macrophage Uptake: Liposomes are readily phagocytosed by macrophages, leading to a significantly higher intracellular concentration of clodronate compared to the administration of free drug.[11] This targeted delivery makes liposomal clodronate 50 to 350 times more potent than free clodronate for inducing macrophage apoptosis in vitro.[11]

-

Altered Organ Distribution: Following intravenous injection, liposomal clodronate is rapidly cleared from circulation and accumulates primarily in the liver and spleen.[3][10] This is due to uptake by the resident macrophage populations in these organs, such as Kupffer cells in the liver and red pulp macrophages in the spleen.[3]

-

Limited Bioavailability to Other Tissues: In healthy animals, intravenously injected liposomes are largely confined to the vascular system and tissues with specialized sinusoidal vasculature like the liver, spleen, and bone marrow.[12]

Quantitative Data Summary

| Parameter | Rodent Model | Administration Route | Key Findings | Reference |

| Bone Distribution | Rat | Subcutaneous | Highest accumulation in primary spongiosa of femur and cortical bone. Long retention time (>79 days). | [9] |

| Soft Tissue Distribution (Free Clodronate) | Mouse, Rat | Intravenous | Accumulates in spleen and liver, particularly with a hypo-osmotic vehicle. | [7][8] |

| Liposomal Clodronate Biodistribution | Mouse | Intravenous | Rapid clearance from circulation; high accumulation in liver and spleen. | [10] |

| Oral Bioavailability | (General) | Oral | Low, approximately 1-3%. | [2] |

Experimental Protocols

Protocol 1: Radiolabeling of Clodronate for Biodistribution Studies

The use of radiolabeled compounds is essential for accurately quantifying tissue distribution. Technetium-99m (⁹⁹mTc) is a commonly used radionuclide for this purpose due to its favorable imaging characteristics.

Objective: To radiolabel clodronate with ⁹⁹mTc for in vivo biodistribution studies in rodents.

Materials:

-

Clodronate

-

⁹⁹mTc-pertechnetate (from a ⁹⁹Mo/⁹⁹mTc generator)

-

Stannous chloride (SnCl₂) as a reducing agent

-

Saline (0.9% NaCl), sterile

-

Syringes and needles

-

Gamma counter

Methodology:

-

Preparation of Stannous Clodronate Kit: A sterile, pyrogen-free kit containing clodronate and stannous chloride is typically used.

-

Elution of ⁹⁹mTc: Elute ⁹⁹mTc-pertechnetate from the generator using sterile saline according to the manufacturer's instructions.

-

Reconstitution: Add the desired amount of ⁹⁹mTc-pertechnetate to the stannous clodronate vial. The stannous ions will reduce the pertechnetate, allowing it to form a stable complex with clodronate.

-

Quality Control: Assess the radiochemical purity of the ⁹⁹mTc-clodronate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure a high labeling efficiency (>95%).

-

Dose Preparation: Dilute the labeled compound with sterile saline to the desired final concentration for injection.

Protocol 2: In Vivo Biodistribution Study of ⁹⁹mTc-Clodronate in Mice

This protocol outlines the steps for a typical biodistribution study following intravenous administration.[13]

Objective: To determine the tissue distribution of ⁹⁹mTc-clodronate in mice at various time points.

Materials:

-

⁹⁹mTc-clodronate solution

-

Healthy adult mice (e.g., C57BL/6 or BALB/c)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for dissection

-

Tubes for organ collection

-

Gamma counter

Methodology:

-

Animal Dosing: Administer a known amount of ⁹⁹mTc-clodronate (e.g., 0.1 mL containing a specific radioactivity) to each mouse via intravenous injection (e.g., tail vein).[12]

-

Time Points: Euthanize groups of mice (n=3-5 per group) at predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection.

-

Organ Harvesting: Immediately following euthanasia, dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, femur, muscle).

-

Sample Processing: Weigh each tissue sample and place it in a pre-weighed counting tube.

-

Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter. Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).

-

Data Analysis: Calculate the mean %ID/g ± standard deviation for each tissue at each time point.

Visualizations

Caption: Mechanism of Clodronate-Induced Apoptosis.

Caption: Experimental Workflow for a Clodronate Biodistribution Study.

Conclusion: Translating Knowledge into Robust Experimental Design

A thorough understanding of clodronate's half-life and biodistribution in rodent models is not merely academic; it is the bedrock of sound experimental design. The choice of administration route, the formulation (free versus liposomal), and the timing of experimental endpoints all hinge on these fundamental pharmacokinetic and pharmacodynamic principles. By leveraging the insights and methodologies presented in this guide, researchers can enhance the precision, reproducibility, and translational relevance of their studies involving this versatile bisphosphonate.

References

-

van Rooijen, N., & Sanders, A. (1996). Biodistribution of clodronate and liposomes used in the liposome mediated macrophage 'suicide' approach. Journal of Immunological Methods, 193(1), 93-99. [Link]

-

Mönkkönen, J., & Ylitalo, P. (1990). The tissue distribution of clodronate (dichloromethylene bisphosphonate) in mice. The effects of vehicle and the route of administration. Pharmacology & Toxicology, 66(4), 294-297. [Link]

-

Frith, J. C., Mönkkönen, J., Auriola, S., Mönkkönen, H., & Rogers, M. J. (2001). The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis. Arthritis and Rheumatism, 44(9), 2209-2219. [Link]

-

Mönkkönen, J., & Ylitalo, P. (1991). Distribution of clodronate in the bone of adult rats and its effects on trabecular and cortical bone. Bone, 12(6), 429-434. [Link]

-

McCloskey, E. V., Kanis, J. A., & Russell, R. G. G. (2020). Clodronate. Bone, 141, 115715. [Link]

-

Kim, H. J., Lee, S. H., Kim, J. H., Kim, M. J., Kim, S. J., & Lee, Y. J. (2024). Development of finely tuned liposome nanoplatform for macrophage depletion. Journal of Nanobiotechnology, 22(1), 77. [Link]

-

Mönkkönen, J., & Ylitalo, P. (1990). The effects of liposome-encapsulated and free clodronate on the growth of macrophage-like cells in vitro: the role of calcium and iron. Calcified Tissue International, 46(5), 309-315. [Link]

-

Orito, K., Yamamoto, M., & Nishizawa, Y. (2002). Effects of clodronate and alendronate on local and systemic changes in bone metabolism in rats with adjuvant arthritis. Journal of Bone and Mineral Metabolism, 20(4), 213-221. [Link]

-

Semantic Scholar. (n.d.). Distribution of [14C]clodronate (dichloromethylene bisphosphonate) disodium in mice. [https://www.semanticscholar.org/paper/Distribution-of-%5B14C%5Dclodronate-(dichloromethylene-M%C3%B6nkk%C3%B6nen-Ylitalo/293b68f56641e780447a16f6b553e1a8a2d3c32e]([Link]

-

Sato, M., Grasser, W., Endo, N., Aihara, K., Yamaura, S., & Fujii, Y. (1991). Bisphosphonate action. Alendronate localization in rat bone and effects on osteoclast ultrastructure. The Journal of Clinical Investigation, 88(6), 2095-2105. [Link]

-

Clodrosome. (n.d.). Intravenous - Clodrosome: Liposomal Clodronate. [Link]

-

Mönkkönen, J., & Ylitalo, P. (1990). The uptake of clodronate (dichloromethylene bisphosphonate) by macrophages in vivo and in vitro. Bone, 11(3), 191-195. [Link]

-

ResearchGate. (n.d.). Utility of liposomal and free clodronate for microglial elimination. [Link]

-

Ye, J., Gao, Z., Yin, J., & He, Q. (2012). Clodronate liposomes improve metabolic profile and reduce visceral adipose macrophage content in diet-induced obese mice. PLoS One, 7(9), e45841. [Link]

-

Heta, E., O'Brien, C., & Wang, G. (2021). Macrophage Depletion via Clodronate Pretreatment Reduces Transgene Expression from AAV Vectors In Vivo. Viruses, 13(10), 2007. [Link]

-

Johns, S. M., Baxter, C. M., & Boston, R. C. (2019). Pharmacokinetics and pharmacodynamics of clodronate disodium evaluated in plasma, synovial fluid and urine. Equine Veterinary Journal, 51(6), 808-814. [Link]

-

Zhang, H., & Wang, Y. (2021). A protocol for macrophage depletion and reconstitution in a mouse model of sepsis. STAR Protocols, 2(4), 100989. [Link]

-

Creative Biolabs. (n.d.). Clodronate Liposome Products. [Link]

-

ResearchGate. (2016). Has anyone used clodronate liposome injection? How can I prepare it? [Link]

-

Medarova, Z., Kumar, M., Ng, S. W., & Moore, A. (2007). Radiolabeling small RNA with technetium-99m for visualizing cellular delivery and mouse biodistribution. Nuclear Medicine and Biology, 34(4), 423-430. [Link]

-

Peng, Z. Q., Tuukkanen, J., & Väänänen, H. K. (1994). Long-term effects of clodronate on growing rat bone. Journal of Bone and Mineral Research, 9(3), 363-372. [Link]

-

ResearchGate. (n.d.). Effect of clodronate treatment on bone scintigraphy in metastatic breast cancer. [Link]

-

Gali, F., Gasco, M. R., & Pattarino, F. (2020). Macrophage Inhibitor Clodronate Enhances Liver Transduction of Lentiviral but Not Adeno-Associated Viral Vectors or mRNA Lipid Nanoparticles in Neonatal and Juvenile Mice. Human Gene Therapy, 31(21-22), 1195-1206. [Link]

-

Brown, J. P., & Kaplan, R. A. (2014). Effects of clodronate and alendronate on osteoclast and osteoblast co-cultures on silk-hydroxyapatite films. Journal of Biomedical Materials Research Part A, 102(12), 4371-4379. [Link]

-

Kobayashi, H., Yoo, T. M., Kim, I. S., Kim, M. K., Le, N., & Webber, K. O. (1997). Technetium-99m labeling and biodistribution of anti-TAC disulfide-stabilized Fv fragment. Journal of Nuclear Medicine, 38(2), 305-311. [Link]

-

Elomaa, I., Kylmälä, T., & Blomqvist, C. (1993). Effect of clodronate treatment on bone scintigraphy in metastatic breast cancer. Journal of Nuclear Medicine, 34(7), 1042-1046. [Link]

-

Lavender, J. P., Khan, R. A., & Hughes, S. P. (1979). Autoradiography of technetium-labelled diphosphonate in rat bone. The British Journal of Radiology, 52(621), 727-732. [Link]

-

O'Sullivan, M. M., & Morgan, J. R. (1994). Biodistribution and Imaging Studies of technetium-99m-labeled Liposomes in Rats With Focal Infection. Journal of Nuclear Medicine, 35(10), 1662-1667. [Link]

-

Legay, F., & Wüthrich, P. (2012). LC-MS/MS method for the determination of clodronate in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 66, 259-264. [Link]

-

QPS. (n.d.). Preclinical Micro Autoradiography (MARG). [Link]

-

Plosker, G. L., & Goa, K. L. (2002). The absolute bioavailability of clodronate from two different oral doses. Clinical Therapeutics, 24(8), 1269-1277. [Link]

-

de Souza, A. L., & de Oliveira, R. B. (2013). Biodistribution of technetium-99m pertechnetate after Roux-en-Y gastric bypass (Capella technique) in rats. Acta Cirurgica Brasileira, 28(1), 44-48. [Link]

-

Elomaa, I., & Porkka, L. (1985). Pharmacokinetics of disodium clodronate after daily intravenous infusions during five consecutive days. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 23(12), 653-656. [Link]

-

Singh, B., Sharma, R., & Kumar, R. (2014). Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex. PLoS One, 9(1), e84450. [Link]

-

de Oliveira, R. B., & de Souza, A. L. (2009). Radiographic and histological evaluation of bisphosphonate alendronate and metotrexate effects on rat mandibles inoculated with Walker 256 carcinosarcoma. Acta Cirurgica Brasileira, 24(5), 375-381. [Link]

-

Solon, E. G. (2015). Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development. AAPS J, 17(4), 797-811. [Link]

-

Peng, Z. Q., Tuukkanen, J., & Väänänen, H. K. (1995). Effects of long-term administration of clodronate on growing rat bone. Bone, 16(4 Suppl), 449S-454S. [Link]

-

Johns, S. M., & Baxter, C. M. (2024). Clodronate disodium does not produce measurable effects on bone metabolism in an exercising, juvenile, large animal model. Journal of Animal Science, 102, skae119. [Link]

-

UC Davis School of Veterinary Medicine. (2023). Nuclear Scintigraphy. [Link]

-

Merck Veterinary Manual. (n.d.). Nuclear Medicine Imaging in Animals. [Link]

Sources

- 1. The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clodronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of clodronate disodium evaluated in plasma, synovial fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of disodium clodronate after daily intravenous infusions during five consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrophage Inhibitor Clodronate Enhances Liver Transduction of Lentiviral but Not Adeno-Associated Viral Vectors or mRNA Lipid Nanoparticles in Neonatal and Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tissue distribution of clodronate (dichloromethylene bisphosphonate) in mice. The effects of vehicle and the route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The uptake of clodronate (dichloromethylene bisphosphonate) by macrophages in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distribution of clodronate in the bone of adult rats and its effects on trabecular and cortical bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biodistribution of clodronate and liposomes used in the liposome mediated macrophage 'suicide' approach [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of liposome-encapsulated and free clodronate on the growth of macrophage-like cells in vitro: the role of calcium and iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intravenous – Clodrosome: Liposomal Clodronate [clodrosome.com]

- 13. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Intratracheal Administration of Clodronate Liposomes for Alveolar Macrophage Depletion

[1][2][3][4][5]

Executive Summary

The selective removal of alveolar macrophages (AMs) is a critical experimental requirement for elucidating their role in pulmonary immunity, fibrosis, and acute lung injury. While genetic models (e.g., CD11c-DTR) exist, they often suffer from off-target effects on dendritic cells. Intratracheal (IT) administration of clodronate-encapsulated liposomes remains the gold standard for transient, high-specificity depletion of AMs.

This guide provides a validated, field-tested protocol for IT clodronate administration. Unlike systemic (IV) delivery, which targets splenic and hepatic macrophages, IT delivery achieves >90% AM depletion within 48 hours with minimal systemic impact.

The Mechanistic Basis: The "Trojan Horse" Principle

Clodronate (dichloromethylene-bisphosphonate) is a hydrophilic molecule that cannot freely cross the phospholipid bilayer of cell membranes. To target macrophages, clodronate is encapsulated in concentric phospholipid vesicles (liposomes).

The specificity of this system relies on the phagocytic machinery of the macrophage. Non-phagocytic cells (lymphocytes, epithelial cells) do not engulf the liposomes and are therefore unaffected.

Mechanism of Action[5][6][7]

-

Phagocytosis: AMs recognize liposomes as foreign particles and engulf them into phagosomes.[1]

-

Lysosomal Fusion: Phagosomes fuse with lysosomes.[1] Phospholipases within the lysosome degrade the liposomal lipid bilayers.

-

Release & Accumulation: High concentrations of clodronate are released into the macrophage cytosol.

-

Apoptosis: Clodronate is metabolized into a non-hydrolyzable ATP analog (AppCCl2p), which irreversibly binds to the mitochondrial ADP/ATP translocase. This triggers mitochondrial membrane depolarization and irreversible apoptosis.[1]

Figure 1: The suicide track of clodronate-loaded liposomes. The drug is biologically inert until released by the macrophage's own lysosomal enzymes.

Experimental Design Strategy

Successful depletion requires selecting the correct route and understanding the kinetics of repopulation.[2]

Route Selection: Why Intratracheal?

Many protocols conflate Intranasal (IN) and Intratracheal (IT) delivery. For deep alveolar depletion, IT is superior .

| Feature | Intratracheal (IT) | Intranasal (IN) | Intravenous (IV) |

| Target Population | Alveolar Macrophages (AMs) | AMs (Variable) + Upper Airway | Splenic/Hepatic Macrophages |

| Delivery Efficiency | High (>90%) | Moderate (40-60% often swallowed) | <15% reach lung |

| Systemic Leakage | Minimal | Minimal | High |

| Invasiveness | Moderate (Requires anesthesia) | Low | Low |

| Reproducibility | Excellent | Poor (Mouse breathing variability) | Excellent |

Depletion Kinetics (Mouse Model)

-

T=0: Administration.

-

T=24h: Significant apoptosis visible; ~50-70% depletion.

-

T=48h: Peak Depletion (>90%). Optimal window for secondary challenges (e.g., bacterial infection, LPS).

-

T=5 Days: Repopulation begins (often from interstitial pools or bone marrow monocytes).

-

T=14 Days: Near-complete restoration of AM population.

Detailed Protocol: Non-Surgical Intratracheal Instillation

This protocol uses the Direct Visualization Method (using an otoscope or illuminated catheter). It is less invasive than surgical tracheostomy and more accurate than "blind" oropharyngeal aspiration.

Reagents & Equipment

-

Clodronate Liposomes: Standard concentration is 5 mg/mL (e.g., Clodrosome® or Liposoma).

-

Control Liposomes: PBS-encapsulated liposomes (Mandatory control for lipid effects).

-

Anesthesia: Ketamine/Xylazine cocktail or Isoflurane chamber.

-

Instillation Gear:

-

Otoscope with small speculum OR fiber-optic light source.

-

20G or 22G IV catheter (plastic sheath only, needle removed).

-

Mouse intubation stand (angled 45°).

-

Preparation

-

Acclimatization: Allow liposomes to reach room temperature (20-25°C).

-

Homogenization: Gently invert the vial 10-15 times. DO NOT Vortex vigorously, as this can rupture the large liposomes necessary for phagocytosis.

-

Dose Calculation:

-

Mouse (20-25g): 50 µL - 75 µL per animal.

-

Rat (250g): 200 µL - 400 µL per animal.

-

The Procedure

-

Anesthetize the mouse until the toe-pinch reflex is lost.

-

Position the mouse on the intubation stand, suspended by the upper incisors, body angled 45-60° downwards.

-

Visualize the glottis. Gently pull the tongue forward and illuminate the throat. You will see the vocal cords opening and closing with respiration.

-

Cannulate: Insert the catheter tip between the vocal cords during inspiration.

-

Instill: Pipette the calculated volume (e.g., 50 µL) directly into the catheter hub. Follow with 100 µL of air (using a syringe) to push the fluid into the distal lungs.

-

Disperse: Immediately hold the mouse upright and gently rotate/sway the animal for 10-15 seconds to ensure bilateral distribution to all lobes.

-

Recovery: Place on a heating pad until fully ambulatory.

Figure 2: Operational workflow for intratracheal clodronate administration.

Validation & Quality Control

Blindly trusting the depletion is a common failure mode. You must validate depletion in a pilot cohort before running expensive downstream analyses.

Flow Cytometry Gating Strategy

Bronchoalveolar Lavage Fluid (BALF) is the cleanest source for validation.

-

Live/Dead Stain: Exclude dead cells.

-

CD45+: Select Leukocytes.[3]

-

SiglecF+ / CD11c+: This is the specific signature of resident Alveolar Macrophages.

-

CD11b: Resident AMs are usually CD11b-low/neg. Recruited monocytes are CD11b-high.

Success Criteria:

-

PBS-Liposome Group: ~85-95% of BALF cells should be AMs (SiglecF+/CD11c+).

-

Clodronate Group: <10% of BALF cells should be AMs.[4]

Troubleshooting

| Issue | Probable Cause | Solution |

| Patchy Depletion | Poor instillation technique (swallowed). | Use direct visualization (otoscope). Do not use simple intranasal drops. |

| High Mortality (>10%) | Asphyxiation or overdose. | Reduce volume (max 50 µL for 20g mouse). Ensure air bolus clears the airway. |

| Inflammation in Controls | Bacterial contamination of liposomes. | Use sterile technique.[5][6] Liposomes do not contain preservatives; discard if cloudy. |

| Incomplete Depletion | Old liposomes or vigorous vortexing. | Check expiration. Invert gently; do not vortex. |

References

-

Van Rooijen, N., & Sanders, A. (1994). Liposome mediated depletion of macrophages: mechanism of action, preparation of liposomes and applications. Journal of Immunological Methods, 174(1-2), 83-93.[7] Link

-

Naito, M., et al. (1996).[5] Selectivity of macrophage depletion by intrapulmonary administration of liposome-encapsulated bisphosphonates.[8] Journal of Leukocyte Biology, 60(3), 337-344. Link

-

Koay, M. A., et al. (2002). Macrophages are necessary for maximal nuclear factor-κB activation in response to endotoxin.[9] American Journal of Respiratory Cell and Molecular Biology, 26(5), 572-578. Link

-

Clodrosome Technical Guide. (n.d.). Mechanism of Depletion and Administration Routes.[10][11][4][7][12][2][13] Encapsula NanoSciences. Link

-

Misharin, A. V., et al. (2013). Monocyte-derived alveolar macrophages drive lung fibrosis and persist in the lung over the life span. Journal of Experimental Medicine, 214(8), 2387–2404. Link

Sources

- 1. Mechanism of Depletion – Clodrosome: Liposomal Clodronate [clodrosome.com]

- 2. Intravenous – Clodrosome: Liposomal Clodronate [clodrosome.com]

- 3. Identification and characterization of alveolar and recruited lung macrophages during acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient depletion of alveolar macrophages using intratracheally inhaled aerosols of liposome-encapsulated clodronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yeasenbio.com [yeasenbio.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Clodronate treatment significantly depletes macrophages in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. encapsula.com [encapsula.com]

- 12. Alveolar macrophage depletion increases the severity of acute inflammation following nonlethal unilateral lung contusion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted labeling and depletion of alveolar macrophages using VeDTR mouse technology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stereotaxic Injection of Clodronate Liposomes for Microglia Depletion

Authored by: Gemini, Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeted Microglia Depletion

Microglia, the resident immune cells of the central nervous system (CNS), are dynamic players in brain homeostasis and pathology.[1] Their involvement in neuroinflammatory processes associated with neurodegenerative diseases, traumatic brain injury, and other neurological disorders has made them a critical target for investigation.[1][2] To elucidate the precise roles of microglia, researchers often employ depletion strategies to observe the consequences of their absence. One of the most specific and effective methods for localized microglia depletion is the stereotaxic injection of clodronate liposomes.[2][3]

Clodronate, a non-nitrogenous bisphosphonate, is encapsulated within liposomes, which are lipid vesicles that are readily phagocytosed by macrophages and microglia.[4][5] Once inside the cell, lysosomal phospholipases disrupt the liposome, releasing clodronate into the cytoplasm.[4] The accumulation of clodronate interferes with mitochondrial ATP production, leading to the induction of apoptosis and subsequent elimination of the microglial cell. This method offers a high degree of spatial control, allowing for the targeted depletion of microglia in specific brain regions.[6][7] However, it is crucial to note that while effective, intracerebral administration of clodronate liposomes can also have off-target effects, including damage to other brain cells and blood vessel integrity, necessitating careful experimental design and validation.[7][8]

This comprehensive guide provides a detailed protocol for the stereotaxic injection of clodronate liposomes in rodents, along with methods for validating microglia depletion and essential troubleshooting considerations.

Mechanism of Action: Clodronate Liposome-Mediated Microglia Apoptosis

The specificity of this technique hinges on the phagocytic nature of microglia.

Caption: Mechanism of clodronate liposome-induced microglia apoptosis.

Materials and Reagents

| Category | Item | Recommended Supplier & Catalog Number | Notes |

| Reagents | Clodronate Liposomes | Encapsula NanoSciences (CLD-8901) or similar | Store at 4°C. Do not freeze. |

| Control Liposomes (PBS-containing) | Encapsula NanoSciences (CLD-8909) or similar | Essential for control experiments. | |

| Anesthetic | Isoflurane or Ketamine/Xylazine cocktail | Follow approved institutional animal care protocols. | |

| Analgesic | Buprenorphine, Carprofen, or Meloxicam | Administer pre- and post-operatively.[9] | |

| Sterile Saline (0.9% NaCl) | - | For irrigation and cleaning. | |

| Betadine or other surgical scrub | - | For sterilizing the surgical site. | |

| 70% Ethanol | - | For disinfecting surgical tools and area.[10] | |

| Surgical Equipment | Stereotaxic Frame | Stoelting, Kopf, or similar | Ensure appropriate adaptors for the animal model. |

| Microinjection Pump | Harvard Apparatus, WPI, or similar | For controlled and slow infusion rates. | |

| Hamilton Syringe (10 µL) | Hamilton (701N) or similar | ||

| 33-gauge needles | - | Or other appropriate gauge for the target brain region. | |

| Surgical Drill | - | With appropriate burr size. | |

| Scalpel, scissors, forceps | - | Standard surgical instruments. | |

| Suturing material | - | For closing the incision. | |

| Cotton-tipped applicators | - | For hemostasis. | |

| Animal Care | Heating pad | - | To maintain body temperature during and after surgery.[9] |

| Ophthalmic ointment | - | To prevent corneal drying during surgery.[9] | |

| Recovery cage | - | A clean cage for post-operative monitoring.[10] |

Experimental Workflow Overview

Caption: Experimental workflow for microglia depletion.

Detailed Step-by-Step Protocol

Part 1: Pre-operative Procedures

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to surgery to minimize stress.

-

Liposome Preparation: Two hours before injection, allow the clodronate and control liposome vials to equilibrate to room temperature.[11] Gently invert the vials multiple times to ensure a homogenous suspension.[11] Do not vortex, as this can damage the liposomes.

-

Anesthesia and Analgesia: Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Administer a pre-operative analgesic as per your institution's animal care guidelines.[9]

-

Surgical Preparation:

-

Once the animal is deeply anesthetized (confirmed by lack of pedal reflex), apply ophthalmic ointment to the eyes to prevent drying.[9]

-

Shave the hair from the scalp and clean the area with a surgical scrub (e.g., Betadine) followed by 70% ethanol.[10]

-

Place the animal on a heating pad to maintain body temperature throughout the procedure.[9]

-

-

Stereotaxic Mounting: Secure the animal in the stereotaxic frame. Ensure the head is level in all planes.

Part 2: Stereotaxic Injection

-

Incision: Make a midline incision in the scalp to expose the skull.

-

Coordinate Identification: Using a sterile surgical marker, identify the coordinates for Bregma. Determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for your target brain region based on a rodent brain atlas.

-

Craniotomy: At the target coordinates, create a small burr hole in the skull using a high-speed drill. Be careful not to damage the underlying dura mater.

-

Durotomy: Carefully pierce the dura with a fine-gauge needle to allow for smooth entry of the injection needle.

-

Injection Needle Placement: Lower the injection needle attached to the Hamilton syringe to the predetermined DV coordinate.

-

Infusion:

-

Needle Retention and Withdrawal: After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the liposomes away from the injection site.[6] Withdraw the needle slowly (e.g., 1 mm/min).[6]

Part 3: Post-operative Care

-

Suturing: Suture the scalp incision.

-

Recovery: Remove the animal from the stereotaxic frame and place it in a clean, warm recovery cage. Monitor the animal until it is fully ambulatory.[9][10]

-

Post-operative Analgesia: Administer analgesics for at least 48-72 hours post-surgery, as recommended by your veterinarian and institutional guidelines.[9]

-

Monitoring: Monitor the animal daily for signs of pain, distress, infection, or weight loss.[10][12][13] Provide softened food or hydration support if necessary.[10]

Validation of Microglia Depletion

The success of the microglia depletion must be confirmed. The timing of validation is critical, as depletion is transient, with microglia repopulating the area over time.[7][8] Peak depletion is often observed between 3 and 7 days post-injection.[7][14]

Immunohistochemistry (IHC)

IHC for microglia-specific markers, such as Ionized calcium-binding adapter molecule 1 (Iba1), is a common method to visualize and quantify microglia depletion.[15][16][17][18]

Protocol for Iba1 Staining:

-

Tissue Preparation: At the desired time point, perfuse the animal with 4% paraformaldehyde (PFA) and collect the brain. Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brain on a cryostat or vibratome.[15]

-

Blocking: Wash the sections with PBS and then incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature to reduce non-specific antibody binding.[16][19]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba1 (e.g., Wako 019-19741, 1:1000 dilution) in blocking solution overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the sections with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., anti-rabbit Alexa Fluor 488, 1:500 dilution) for 2 hours at room temperature, protected from light.[16]

-

Mounting and Imaging: Wash the sections, mount them on slides with a mounting medium containing DAPI (to visualize nuclei), and image using a fluorescence microscope.

Flow Cytometry

Flow cytometry allows for the quantification of microglial populations from dissected brain tissue.[20][1][21][22][23]

Protocol for Microglia Isolation and Staining:

-

Tissue Dissociation: Euthanize the animal and dissect the brain region of interest. Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.[22][23] A Percoll gradient centrifugation step is often used to remove myelin and debris.[21][22]

-

Fc Receptor Blocking: Incubate the cell suspension with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.[20]

-

Cell Staining: Stain the cells with fluorescently-conjugated antibodies against microglial markers. A common panel includes CD11b and CD45, where microglia are identified as CD11b+/CD45low/int.[1]

-

Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentage of microglia in the clodronate-injected hemisphere compared to the control hemisphere or control animals.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete microglia depletion | Insufficient clodronate liposome concentration or volume. | Increase the concentration or volume of the injectate. Optimize injection coordinates. |

| Incorrect injection coordinates. | Verify stereotaxic coordinates and technique. Perform a dye injection (e.g., Evans Blue) to confirm targeting. | |

| Timing of analysis is off. | Perform a time-course experiment to determine the peak of depletion for your specific model and brain region. | |

| High animal mortality | Anesthesia overdose. | Carefully monitor the depth of anesthesia. |

| Surgical complications (e.g., hemorrhage). | Use careful surgical technique. Apply hemostatic agents if necessary. | |

| Post-operative infection. | Maintain a sterile surgical environment. Administer antibiotics if necessary and approved. | |

| Off-target effects (neuronal damage) | Injection rate is too fast. | Decrease the infusion rate (e.g., to 0.1 µL/min).[24] |

| High concentration of clodronate. | Perform a dose-response curve to find the optimal concentration that depletes microglia with minimal off-target effects. | |

| Needle-induced mechanical damage. | Use a smaller gauge needle and withdraw it slowly. | |

| No difference between control and clodronate groups | Inactive clodronate liposomes. | Ensure proper storage and handling of liposomes. Do not freeze. |

| Control liposomes are causing an effect. | This is possible. Analyze the effects of control liposomes relative to a sham (saline injection) or needle-insertion-only group.[24] |

Conclusion

The stereotaxic injection of clodronate liposomes is a powerful tool for investigating the role of microglia in the CNS. However, its successful implementation requires meticulous surgical technique, careful post-operative care, and rigorous validation. By following the detailed protocols and considering the potential pitfalls outlined in this guide, researchers can confidently employ this technique to advance our understanding of neuroinflammation and develop novel therapeutic strategies for neurological disorders.

References

-

Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. Wako Pure Chemical Industries. [Link]

-

Till, M. Iba1 Immunohistochemistry Protocol. UVic Online Academic Community. [Link]

-

Flow Cytometry Analysis of Microglial Phenotypes in the Murine Brain During Aging and Disease. Bio-protocol. [Link]

-

IBA1 Immunohistochemistry Staining Procedure. YouTube. [Link]

-

Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evaluation. ResearchGate. [Link]

-

Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evaluation. PMC. [Link]

-

Microglial depletion using intrahippocampal injection of liposome-encapsulated clodronate in prolonged hypothermic cardiac arrest in rats. PMC. [Link]

-

Flow Cytometry and Single-Cell Analysis for Characterizing Microglia Activation in Early Postnatal Mouse Brain Development. JoVE. [Link]

-

Characterization of Microglia Using Flow Cytometry. Bio-protocol. [Link]

-

Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons. PMC. [Link]

-

Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model. PMC. [Link]

-

Liposome encapsulated clodronate mediated elimination of pathogenic macrophages and microglia: A promising pharmacological regime to defuse cytokine storm in COVID-19. PMC. [Link]

-

Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience. PMC. [Link]

-

Effects of liposomes on microglia in vitro and in vivo. (A) Clodronate... ResearchGate. [Link]

-

Microglial Depletion with Clodronate Liposomes Increases Proinflammatory Cytokine Levels, Induces Astrocyte Activation, and Damages Blood Vessel Integrity. PMC. [Link]

-

Stereotaxic Administration. Encapsula NanoSciences. [Link]

-

Intracranial. Clodrosome: Liposomal Clodronate. [Link]

-

Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents. MDPI. [Link]

-

Rodent stereotaxic surgery and animal welfare outcome improvements for behavioral neuroscience. PubMed. [Link]

-

Replacement of microglial cells using Clodronate liposome and bone marrow transplantation in the central nervous system of SOD1(G93A) transgenic mice as an in vivo model of amyotrophic lateral sclerosis. PubMed. [Link]

-

Stereotaxic Compound Administration in Mice. University of California, Berkeley. [Link]

-

Depletion of microglia immediately following traumatic brain injury in the pediatric rat: Implications for cellular and behavioral pathology. PMC. [Link]

-

A protocol for macrophage depletion and reconstitution in a mouse model of sepsis. PMC. [Link]

-

Microglial Depletion with Clodronate Liposomes Increases Proinflammatory Cytokine Levels, Induces Astrocyte Activation, and Damages Blood Vessel Integrity. PubMed. [Link]

Sources

- 1. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracranial – Clodrosome: Liposomal Clodronate [clodrosome.com]

- 3. Replacement of microglial cells using Clodronate liposome and bone marrow transplantation in the central nervous system of SOD1(G93A) transgenic mice as an in vivo model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clodronate Liposome - Creative Biolabs [creative-biolabs.com]

- 6. Microglial depletion using intrahippocampal injection of liposome-encapsulated clodronate in prolonged hypothermic cardiac arrest in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microglial Depletion with Clodronate Liposomes Increases Proinflammatory Cytokine Levels, Induces Astrocyte Activation, and Damages Blood Vessel Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microglial Depletion with Clodronate Liposomes Increases Proinflammatory Cytokine Levels, Induces Astrocyte Activation, and Damages Blood Vessel Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. olac.berkeley.edu [olac.berkeley.edu]

- 10. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents | MDPI [mdpi.com]

- 13. Rodent stereotaxic surgery and animal welfare outcome improvements for behavioral neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Depletion of microglia immediately following traumatic brain injury in the pediatric rat: Implications for cellular and behavioral pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 16. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 17. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. Flow Cytometry and Single-Cell Analysis for Characterizing Microglia Activation in Early Postnatal Mouse Brain Development [jove.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. encapsula.com [encapsula.com]

Application Notes & Protocols: Preparation of Mannosylated Clodronate Liposomes for Targeted Macrophage Delivery

Abstract & Guiding Principles

These application notes provide a comprehensive, field-proven guide for the formulation, characterization, and application of mannosylated clodronate liposomes. The primary application of this technology is the targeted in vivo depletion of macrophages, a critical technique for elucidating the role of these cells in immunology, oncology, and inflammatory diseases.[1][2] The core principle relies on a dual-strategy approach: the liposome acts as a delivery vehicle for the hydrophilic bisphosphonate, clodronate, while surface-conjugated mannose moieties actively target the mannose receptor (CD206), a C-type lectin receptor highly expressed on the surface of macrophages and dendritic cells.[3][4][5]

Upon recognition and receptor-mediated endocytosis by the target macrophage, the liposomal bilayer is degraded by lysosomal phospholipases.[6][] This releases the encapsulated clodronate into the cytoplasm, where it is metabolized into a non-hydrolyzable ATP analog, inducing irreversible metabolic damage and triggering apoptosis.[6] This method provides a highly selective and efficient means of ablating macrophage populations for research purposes.[8][9]

This document is structured to provide not just the procedural steps, but the underlying scientific rationale, enabling researchers to adapt and troubleshoot the protocols effectively.

Formulation Design & Rationale

The efficacy of mannosylated clodronate liposomes is critically dependent on the rational design of the nanoparticle itself. Each component is selected to fulfill a specific function, contributing to the overall stability, targeting efficiency, and therapeutic payload delivery.

Lipid Composition: The Structural Foundation

The choice of lipids forms the backbone of the liposome, dictating its physical properties such as stability, fluidity, and charge. A typical formulation includes:

-

Phosphatidylcholine (PC): As the primary structural phospholipid, PC forms the bulk of the lipid bilayer. Egg PC or synthetic variants like DSPC are commonly used.[]

-

Cholesterol: The inclusion of cholesterol is paramount for stabilizing the liposome.[2][] It intercalates between the phospholipid tails, reducing membrane fluidity and decreasing the permeability of the bilayer to the encapsulated aqueous contents, thereby preventing premature leakage of clodronate.[][10]

-

Mannosylated Lipid Anchor: This is the targeting ligand. Various constructs can be used, such as covalently synthesized mannose-PEG-lipid conjugates or N-octadecyl-d-mannopyranosylamine (SAMAN).[11][12] Covalent attachment is strongly recommended over non-covalent adsorption to ensure the stability of the mannose on the liposome surface during circulation.[13] The use of a spacer, like polyethylene glycol (PEG), can enhance the presentation of mannose to its receptor by extending it away from the liposome surface.[3][5]

-

Charged Lipids (Optional): Incorporating a small molar percentage of a negatively charged lipid, such as dicetyl phosphate (DCP) or phosphatidylserine (PS), can increase the circulation half-life and enhance uptake by macrophages through scavenger receptors.[14]

Clodronate Encapsulation: The Therapeutic Payload

Clodronate is a hydrophilic, polar molecule; therefore, it is passively encapsulated within the aqueous core of the liposome during the hydration step.[8][15] A significant challenge in the formulation is achieving a high encapsulation efficiency, as a sufficient payload is required to induce apoptosis upon delivery.[16] The concentration of the clodronate solution used for hydration directly influences the final drug-to-lipid ratio.

Experimental Workflow & Protocols

The following protocols outline a validated workflow for the synthesis and characterization of mannosylated clodronate liposomes.

Diagram 1: Overall Experimental Workflow

Caption: Step-by-step visualization of the thin-film hydration and extrusion process.

Protocol 2: Purification from Unencapsulated Clodronate

It is essential to remove the free, unencapsulated clodronate from the liposome suspension, as free drug can have off-target effects and will interfere with encapsulation efficiency calculations. [8] Procedure (using Dialysis):

-

Transfer the extruded liposome suspension into a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO), such as 10-14 kDa.

-

Place the cassette in a large beaker of sterile PBS (at least 1000x the volume of the liposome suspension) at 4°C.

-

Stir the buffer gently.

-

Replace the dialysis buffer every 2-3 hours for the first 12 hours, and then twice daily for a total of 48 hours to ensure complete removal of the free drug.

-

Recover the purified liposome suspension from the dialysis cassette under sterile conditions. Store at 4°C and protect from light. [8][14][][18]DO NOT FREEZE , as this will disrupt the liposomes and release the encapsulated drug. [8][9][18]

Characterization & Quality Control

Thorough characterization is required to ensure the formulation is reproducible, stable, and fit for purpose.

| Parameter | Method | Typical Specification | Rationale |

| Mean Particle Size | Dynamic Light Scattering (DLS) | 100 - 150 nm | Size influences biodistribution and cellular uptake. Sizes around 100 nm are optimal for avoiding rapid clearance while allowing for efficient cellular interaction. [6] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the homogeneity of the particle size distribution. A low PDI is critical for reproducible in vivo performance. [6] |

| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV | Measures surface charge, which affects stability (preventing aggregation) and interaction with cells. [12] |

| Encapsulation Efficiency (EE%) | Lysis & Quantification | > 30% | Determines the percentage of the initial clodronate that has been successfully entrapped within the liposomes. High EE is desirable for potency. [19] |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles | Confirms the formation of liposomes and assesses their structure and integrity. |

Protocol 3: Determining Encapsulation Efficiency (EE%)

-

Take a small aliquot (e.g., 100 µL) of the purified liposome suspension.

-

Disrupt the liposomes to release the encapsulated clodronate. This can be achieved by adding a surfactant like Triton X-100 or by solvent disruption. This sample represents the Total Drug (Ctotal) .

-

Quantify the concentration of clodronate using a suitable assay (e.g., HPLC or a colorimetric method for bisphosphonates).

-

Separately, determine the concentration of unencapsulated clodronate (Free Drug (Cfree) ) in the supernatant after pelleting the liposomes via ultracentrifugation (before the purification step).

-

Calculate EE% using the formula: EE% = [(C_total - C_free) / C_total] * 100% Note: If measuring after purification, one can lyse a sample to get the encapsulated drug amount and compare it to the initial amount used in hydration.

Mechanism of Action & In Vitro Validation

Diagram 3: Mechanism of Targeted Macrophage Apoptosis

Sources

- 1. Depleting Macrophages In Vivo with Clodronate-Liposomes | Springer Nature Experiments [experiments.springernature.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Targeted Liposomal Drug Delivery to Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encapsula.com [encapsula.com]

- 9. encapsula.com [encapsula.com]

- 10. mdpi.com [mdpi.com]

- 11. Mannosylated liposomes for targeted gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Mannosylated Liposomes Using Synthesized N-Octadecyl-d-Mannopyranosylamine to Enhance Gastrointestinal Permeability for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mannosylated Liposomes – Clodrosome: Liposomal Clodronate [clodrosome.com]

- 14. Clodronate Liposomes-A(Anionic) - Anionic Clodronate Liposomes - Products - CLOPHOSOME - Clodronate liposomes [clophosome.com]

- 15. mdpi.com [mdpi.com]

- 16. Efficient clodronate entrapment within multilamellar and unilamellar liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encapsula.com [encapsula.com]

- 19. Clipos™ Clodronate Encapsulated Liposomes - CD Bioparticles [cd-bioparticles.net]

Troubleshooting & Optimization

Troubleshooting clodronate liposome aggregation and precipitation

Technical Support Center: Clodronate Liposome Stability & Handling

Diagnostic Triage: Sedimentation vs. Aggregation

The #1 User Inquiry: "My vial has a white layer at the bottom. Is it spoiled?"

As an Application Scientist, I often see researchers discard perfectly good reagents because they confuse sedimentation (a physical inevitability for micron-sized particles) with aggregation (an irreversible chemical/thermodynamic failure).

Use this diagnostic table to determine the status of your reagent immediately.

| Observation | Diagnosis | Status | Action Required |

| White pellet at the bottom; supernatant is clear/milky.[1] | Sedimentation | Normal | Resuspend. These are large multilamellar vesicles (MLVs, ~1-3 µm). Gravity pulls them down over time. |

| White crystals visible in the pellet or on vial walls. | Crystallization | Critical Failure | Discard. Indicates free clodronate has leaked and crystallized. Injection will cause systemic toxicity. |

| Clumps that do not disperse after gentle inversion. | Irreversible Aggregation | Compromised | Discard. Liposomes have fused.[2] Pore size has changed; dosing will be inaccurate and may cause embolisms. |

| Yellow/Pink tint or foul odor. | Contamination | Biohazard | Discard. Bacterial growth. |

Root Cause Analysis: Why do Liposomes Aggregate?

Understanding the physics of the failure ensures you don't repeat it.

A. The "Freezing" Error (Ice Crystal Damage)

Mechanism: Clodronate liposomes are aqueous suspensions.[1][3] When frozen, water expands and forms sharp ice crystals. The Causality: These crystals puncture the phospholipid bilayer. Upon thawing, the membrane does not reseal perfectly. The Result:

-

Leakage: Clodronate escapes into the supernatant (free drug).

-

Fusion: The damaged lipid fragments minimize surface tension by fusing into large, undefined aggregates.

-

Toxicity: Free clodronate is toxic to non-phagocytic cells and kidneys; empty liposomes fail to deplete macrophages.

B. The "Vortex" Error (Shear Stress)

Mechanism: MLVs are held together by weak hydrophobic interactions. The Causality: High-speed vortexing creates shear forces that strip the outer lamellae or induce collisions leading to fusion. The Result: Changes in particle size distribution.[2][4] Smaller particles may not be phagocytosed efficiently; larger clumps clog needles.

C. The "Dilution" Error (Osmotic Shock)

Mechanism: Liposomes are osmotically balanced with their storage buffer (usually PBS). The Causality: Diluting in pure water or a hypotonic buffer causes water to rush into the liposome to equalize salt concentrations. The Result: The liposome swells and bursts (lysis), releasing the drug and precipitating the lipids.

Decision Logic: Batch Usability Assessment

Before injecting valuable animal models, validate your batch using this logic flow.

Figure 1: Decision tree for validating clodronate liposome integrity prior to administration.

Standard Operating Procedures (SOPs)

SOP-01: Correct Resuspension Technique

Goal: Resuspend the pellet without inducing shear stress.

-

Warm Up: Allow the vial to equilibrate to room temperature (20-25°C) for 30 minutes. Cold lipids are more brittle and prone to fracture.

-

Manual Inversion: Grip the vial firmly. Slowly invert the vial upside down and back 10–15 times.

-

Visual Check: Look at the bottom of the vial. If a "ring" of white solid remains, continue inverting.

-

-

Pipette Mixing (If necessary): If the pellet is stubborn, use a 1000 µL pipette with a wide-bore tip . Gently aspirate and dispense 3-4 times.

-

Prohibition:NEVER use a vortex mixer on high speed. NEVER sonicate (this breaks the liposomes and releases the drug).

-

SOP-02: Injection Troubleshooting (Clogging)

Issue: The needle clogs during administration.

| Variable | Recommendation | Scientific Rationale |

| Needle Gauge | 25G - 27G | Liposomes are 1-3 µm. Needles smaller than 30G increase shear stress and are prone to clogging by micro-aggregates. |

| Syringe Loading | Draw immediately | Liposomes settle quickly. If you draw the dose and let the syringe sit for 10 mins, the liposomes settle in the barrel. |

| Injection Speed | Slow infusion | Rapid injection forces liposomes against the vessel wall and can cause physical aggregation at the needle tip. |

Frequently Asked Questions (FAQs)

Q1: Can I filter the suspension to remove aggregates? Answer: No. Clodronate liposomes are micron-sized (MLVs). Standard sterile filters (0.22 µm) will remove the liposomes entirely, leaving you with only the buffer. Even a 5 µm filter is risky because it may alter the concentration of the drug by trapping larger, functional liposomes. If you have aggregates, the batch integrity is lost.

Q2: I accidentally left the liposomes at room temperature for 3 days. Are they safe? Answer: Likely Yes. Liposomes are generally stable at room temperature for short periods (up to 1 week) provided they are sterile. The critical danger is heat (>30°C) which increases lipid fluidity and leakage, or freezing. Check for contamination (turbidity/smell) and resuspend. If they resuspend smoothly, they are likely effective.

Q3: Can I dilute the liposomes? Answer: Yes, but only with sterile PBS . Never dilute with water or cell culture media containing serum (unless for immediate in vitro use). Serum proteins can opsonize the liposomes prematurely in the tube, altering their uptake profile in vivo.

Q4: Why did my mice die immediately after injection? Answer: This is rarely due to macrophage depletion (which takes 24-48h). Immediate death usually indicates:

-

Embolism: Aggregated liposomes blocked a major vessel (pulmonary embolism).

-

Free Drug Toxicity: The liposomes were damaged (frozen?), releasing a bolus of free clodronate, which chelates calcium and causes cardiac arrest.

-

Hypersensitivity: Rapid injection triggered a pseudo-allergic reaction (CPA - Complement Activation-related Pseudoallergy). Solution: Inject slower.

References

-

Van Rooijen, N., & Sanders, A. (1994).[5] Liposome mediated depletion of macrophages: mechanism of action, preparation of liposomes and applications. Journal of Immunological Methods, 174(1-2), 83-93.

-

Clodrosome.com. (n.d.). Storage and Handling of Clodronate Liposomes. Encapsula NanoSciences.

-

Liposoma B.V. (n.d.). Clodronate Liposomes: Frequently Asked Questions.

-

Mönkkönen, J., & Heath, T. D. (1993).[5] The effects of liposome-encapsulated and free clodronate on the growth of macrophage-like cells in vitro: the role of calcium and iron.[5][6] Calcified Tissue International, 53(2), 139-146.[5]

-

Buiting, A. M., & Van Rooijen, N. (1994). Liposome encapsulated depletion of macrophages.[1][5][6][7][8][9][10][11] In Vivo, 8(6), 1003-1009.

Sources

- 1. encapsula.com [encapsula.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. quora.com [quora.com]

- 5. Liposome encapsulated clodronate mediated elimination of pathogenic macrophages and microglia: A promising pharmacological regime to defuse cytokine storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of liposome-encapsulated and free clodronate on the growth of macrophage-like cells in vitro: the role of calcium and iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clodronateliposomes.com [clodronateliposomes.com]

- 9. Intrapulmonary – Clodrosome: Liposomal Clodronate [clodrosome.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing clodronate encapsulation efficiency in liposomes

Specialized Guide for Macrophage Depletion Systems

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Encapsulation Efficiency (EE) & Stability of Clodronate Liposomes

Mission Statement

Welcome to the technical support center. You are likely here because your clodronate liposomes are either leaking, precipitating, or failing to deplete macrophages in vivo.

Clodronate (dichloromethylene-bisphosphonate) is a small, highly hydrophilic molecule. Unlike hydrophobic drugs that naturally embed in the lipid bilayer, clodronate must be trapped in the aqueous core . This creates a thermodynamic challenge: you are fighting against the volume-to-surface-area ratio.

This guide moves beyond basic recipes to the mechanistic causes of failure. We adhere to the principles established by the Van Rooijen method, the gold standard for macrophage suicide vectors.

Module 1: The Core Protocol (The "Van Rooijen" Standard)

User Question: "I followed a standard thin-film protocol, but my encapsulation efficiency is <5%. What am I doing wrong?"

Scientist Response: Standard liposome protocols (for doxorubicin or RNA) often fail here. For clodronate, passive encapsulation is the only viable path. Your yield is directly proportional to the concentration of the starting aqueous solution and the lamellarity of the vesicles.

The Golden Rules of Clodronate Encapsulation

-

Concentration is King: You cannot improve EE by changing lipids alone. You must hydrate the film with a saturated or near-saturated clodronate solution (approx. 0.6 M to 0.7 M).

-

Lamellarity Matters: Do not extrude down to 100 nm unless necessary. Macrophages are professional phagocytes; they prefer "eating" larger particles (1–3 µm). Multi-lamellar vesicles (MLVs) encapsulate more aqueous volume (and thus more drug) than Large Unilamellar Vesicles (LUVs).

-

Cholesterol is Mandatory: Pure Phosphatidylcholine (PC) membranes are too fluid. Clodronate will leak out immediately. You need a rigid bilayer.

Optimized Workflow Diagram

The following diagram outlines the critical decision points in the manufacturing process to maximize payload retention.

Figure 1: Critical workflow for clodronate liposome preparation. Note that Hydration is the yield-determining step.

Module 2: Troubleshooting Low Encapsulation Efficiency

User Question: "My drug loading is too low. How do I calculate and improve EE?"

Scientist Response: First, distinguish between Encapsulation Efficiency (EE) (percentage of total drug used that ended up in liposomes) and Payload Concentration (mg of drug per mL of liposome suspension). For in vivo work, Payload Concentration is the biologically relevant metric.

Troubleshooting Matrix: Low Yield

| Variable | Common Mistake | Optimized Parameter | Mechanism |

| Aqueous Phase | Using dilute clodronate (e.g., 10 mg/mL). | Use ~250 mg/mL (0.6–0.7 M). | Passive encapsulation captures a fraction of the concentration. Higher external conc. = Higher internal load. |

| Lipid Composition | Using 100% PC or DOPC. | PC + Cholesterol (Molar Ratio 6:1 or 7:3). | Cholesterol fills gaps in the bilayer, preventing small hydrophilic molecules (clodronate) from leaking. |

| Hydration Time | Short vortexing (<5 min). | Swell for 2+ hours (or overnight) at Room Temp. | Allows the lipid film to fully detach and reseal, maximizing captured volume. |

| Sizing | Extruding to <100 nm. | Keep at 0.8 µm – 3.0 µm. | Small liposomes have very low internal volume. Macrophages phagocytose micron-sized particles efficiently. |

Module 3: Stability & Leakage (The "Precipitation" Issue)

User Question: "My liposomes looked fine yesterday, but today there is a pellet and the supernatant is clear. Did they leak?"

Scientist Response: This is likely an Osmotic Shock issue. Clodronate is a salt (Clodronate Disodium). A 0.7 M solution has extremely high osmolarity. If you wash or store these liposomes in pure water or a low-salt buffer, the liposomes will swell and burst (releasing the drug) or aggregate.

The Osmotic Balance Rule

The buffer outside the liposome must match the osmolarity of the drug solution inside.

-

Inside: 0.7 M Clodronate (Hypertonic compared to blood).

-

Outside (Wash/Storage): PBS is often too hypotonic for the initial wash if not careful.

-

Solution:

-

Perform the first wash with a buffer that is isotonic to the encapsulation solution if possible, or transition slowly to PBS.

-

Note: The Van Rooijen method often washes directly with PBS. If this causes bursting, your lipid bilayer is too fluid. Increase Cholesterol content.

-

Diagnostic Logic Tree

Figure 2: Diagnostic logic for identifying the root cause of instability.

Module 4: In Vivo Efficacy (Macrophage Depletion)[1][2]

User Question: "The liposomes are stable, but they aren't depleting macrophages in my mice. Why?"

Scientist Response: If the chemistry is solid, the biology is usually the culprit. Macrophage depletion is route-dependent.[1][2]

-

Route of Administration:

-

Intravenous (i.v.): Depletes Liver (Kupffer cells) and Spleen (Red pulp macrophages). Does NOT deplete alveolar (lung) or peritoneal macrophages efficiently.

-

Intraperitoneal (i.p.): Depletes peritoneal macrophages.

-

Intratracheal (i.t.): Depletes alveolar macrophages.

-

Subcutaneous (s.c.): Depletes draining lymph node macrophages.

-

-

The "Free Drug" Artifact:

-

Did you remove non-encapsulated clodronate?

-

Test: If your mice show systemic toxicity (kidney damage) or if non-phagocytic cells die, you have too much free clodronate in the suspension.

-